molecular formula C12H15ClN2O4 B3321858 tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate CAS No. 1392273-30-1

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate

Cat. No.: B3321858
CAS No.: 1392273-30-1
M. Wt: 286.71 g/mol
InChI Key: ZDXODUWTCHENDG-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate ( 1392273-30-1) is a high-purity chemical building block for research and development . This compound, with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol, is a versatile intermediate in organic synthesis . It is typically supplied with a purity of 98% or higher . The structural features of this molecule—including the carbamate protecting group, a nitro functional group, and a chloro substituent on the aromatic ring—make it a valuable precursor in pharmaceutical chemistry, particularly for the synthesis of more complex molecules like active pharmaceutical ingredients (APIs) and other fine chemicals . The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic organic and medicinal chemistry, widely used to protect amines during multi-step synthesis. This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . All safety data sheet (SDS) information should be consulted before handling.

Properties

IUPAC Name

tert-butyl N-(5-chloro-2-methyl-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-7-9(14-11(16)19-12(2,3)4)5-8(13)6-10(7)15(17)18/h5-6H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXODUWTCHENDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141963
Record name Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392273-30-1
Record name Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392273-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-chloro-2-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methyl-3-nitroaniline with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method provides high yields at low temperatures and involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted carbamates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate involves its interaction with biological molecules through covalent bonding. The carbamate group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s nitro group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and influences electrophilic substitution patterns.

Compound Aromatic System Substituents Molecular Weight (g/mol) Key Properties
tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate Benzene 5-Cl, 2-CH₃, 3-NO₂ ~284.7 (estimated) High polarity; nitro group aids reduction to amines
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate Pyridine 2-Cl, 5-CF₃ 296.67 Enhanced stability due to CF₃ and pyridine ring
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane 4-formyl ~239.3 Rigid bicyclic structure improves stereochemical control

Commercial and Stability Considerations

The discontinuation of this compound () may reflect challenges such as:

  • Instability : Nitro groups can decompose under prolonged storage or harsh conditions.
  • Synthetic Complexity : Steric hindrance from the 2-methyl and 5-chloro groups may complicate purification or scale-up.
    In contrast, pyridine-based analogs () or bicyclic carbamates () are more frequently commercialized, likely due to better stability and versatility in drug discovery .

Research Findings and Limitations

While direct comparative studies are scarce, structural analysis suggests:

  • Electrophilic Aromatic Substitution : The nitro group in the target compound directs incoming electrophiles to the para position (relative to itself), whereas CF₃ in pyridine analogs () may block certain reactions due to steric bulk .

Biological Activity

tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₄ClN₃O₃
  • Molecular Weight: 273.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group within the molecule can undergo reduction, leading to the formation of reactive intermediates that may interact with biological macromolecules, thereby modulating their activity. The chloro and methyl substituents enhance the compound's binding affinity to its molecular targets, which may include:

  • Enzymes: Potential inhibition or activation of various enzymes involved in metabolic pathways.
  • Receptors: Interaction with specific receptors that could influence signaling pathways.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits both antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. Additionally, its anti-inflammatory properties may be relevant for conditions characterized by excessive inflammation.

Cancer Research

The compound has been explored as a potential candidate in cancer therapy. Its structural similarities to known anticancer agents suggest it may inhibit tumor growth by targeting specific cancer cell pathways. For instance, derivatives of similar compounds have shown efficacy in inhibiting Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .

Case Studies

  • In Vitro Studies on Antimicrobial Activity:
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
  • Anti-cancer Efficacy:
    • In a preclinical model using H146 small-cell lung cancer cells, the compound showed promise in inhibiting cell proliferation with an IC50 value of approximately 25 nM. Further optimization of this compound could enhance its efficacy against resistant cancer types .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialInhibits growth of bacteria (MIC: 32-128 µg/mL)
Anti-inflammatoryReduces inflammatory markers in vitro
Cancer Cell ProliferationIC50 ~ 25 nM against H146 cells

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:

  • Coupling Reactions : Use tert-butyl carbamate as a protecting group for amines, ensuring anhydrous conditions to prevent hydrolysis .
  • Halogenation/Nitration : Introduce chloro and nitro groups via electrophilic substitution, monitoring reaction temperature (0–5°C) to minimize side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, optimizing equivalents of reagents (e.g., 1.2–1.5 eq. of halogenating agents) .

Q. What spectroscopic methods are recommended for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C3, methyl at C2) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~ 300–320 Da) .
    • Infrared (IR) : Detect carbamate C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Resolving Conflicts : Cross-validate with HPLC (purity >95%) and computational tools (e.g., DFT calculations for NMR chemical shift predictions) .

Q. What are the stability considerations for storing this compound, and how can decomposition products be identified?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via TLC or HPLC .
  • Decomposition Analysis : Use LC-MS to identify byproducts (e.g., tert-butanol from carbamate cleavage or nitro reduction products) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Apply quantum mechanical methods (DFT or ab initio) to model reaction pathways, such as nucleophilic aromatic substitution at the chloro position .
  • Transition State Analysis : Identify energy barriers for nitro group reduction or tert-butyl deprotection using software like Gaussian or ORCA .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) to predict reaction rates and regioselectivity .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Enzyme Binding Studies : Perform fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., kinases or proteases) .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vitro .
  • Molecular Dynamics (MD) : Simulate interactions with biological macromolecules to identify key binding residues .

Q. How should researchers approach contradictory findings in the bioactivity data of this compound analogs?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to rule out cell-specific effects .
  • Structural-Activity Relationships (SAR) : Compare analogs (see Table 1) to isolate critical functional groups (e.g., nitro vs. methoxy substituents) .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate
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tert-Butyl (5-chloro-2-methyl-3-nitrophenyl)carbamate

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